3-bromo-4-(oxan-4-yl)pyridine
Description
3-Bromo-4-(oxan-4-yl)pyridine (CAS: 1563531-02-1) is a brominated pyridine derivative with a tetrahydropyran (oxan-4-yl) substituent at the 4-position. Its molecular formula is C₁₀H₁₂BrNO, and it has a molecular weight of 242.12 g/mol . The oxan-4-yl group introduces steric bulk and moderate electron-donating properties due to the ether oxygen, which influences reactivity and solubility. This compound is primarily used as a building block in medicinal chemistry and materials science, particularly in cross-coupling reactions to construct heterocyclic frameworks .
Properties
CAS No. |
1563531-02-1 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(oxan-4-yl)pyridine typically involves the bromination of 4-(oxan-4-yl)pyridine. One common method is to react 4-(oxan-4-yl)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
3-bromo-4-(oxan-4-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as a precursor for molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers use it to study the biological activity of pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-4-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological system and the intended therapeutic effect .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
Oxygen-Containing Substituents
3-Bromo-5-(oxan-4-yloxy)pyridine (CAS: 422557-23-1) Structure: Similar oxan-4-yl group but attached via an oxygen atom at the 5-position. Safety data highlight standard handling precautions for halogenated pyridines .
Aryl and Heteroaryl Substituents
3-Bromo-4-(thiophen-3-yl)pyridine
- Synthesis : Prepared via Suzuki coupling of 3,4-dibromopyridine with thiophene boronic acid (89% yield) .
- Properties : The thienyl group introduces aromaticity and π-conjugation, enabling applications in optoelectronics. The bromine at the 3-position facilitates further functionalization .
- Comparison : The oxan-4-yl group in 3-bromo-4-(oxan-4-yl)pyridine provides better solubility in polar solvents compared to the hydrophobic thienyl substituent.
3-Bromo-4-(4-trifluoromethylphenyl)pyridine
- Synthesis : Cross-coupled with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) using Pd catalysts, yielding >90% .
- Properties : The electron-withdrawing trifluoromethyl group enhances stability toward nucleophilic substitution but reduces reactivity in electron-demanding reactions compared to the oxan-4-yl analog .
Amino and Silyl Substituents
4-Amino-3-bromopyridine Structure: Features an amino group at the 4-position instead of oxan-4-yl. Applications: The amino group enables nucleophilic substitution reactions, contrasting with the oxan-4-yl group’s preference for electrophilic pathways. Used in agrochemical intermediates .
3-Bromo-4-(trimethylsilyl)pyridine
Physicochemical and Reactivity Trends
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., oxan-4-yl, amino) enhance nucleophilic aromatic substitution, while electron-withdrawing groups (e.g., CF₃) favor cross-coupling .
- Steric Effects : Bulky substituents like oxan-4-yl may reduce reaction rates in crowded catalytic systems compared to planar aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
